molecular formula C16H13ClN2S B11815274 3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11815274
M. Wt: 300.8 g/mol
InChI Key: YZZZRUJJQLJERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a 5-methyl group, along with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method involves the reaction of 4-chloroaniline with a thioamide derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in acetic acid or another suitable solvent to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)thiazole: Similar structure but lacks the aniline moiety.

    5-Methylthiazole: Similar thiazole ring but without the chlorophenyl and aniline groups.

    4-Chloroaniline: Contains the aniline group but lacks the thiazole ring.

Uniqueness

3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline is unique due to the combination of the thiazole ring with both a chlorophenyl and aniline group.

Properties

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C16H13ClN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3

InChI Key

YZZZRUJJQLJERW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.